

# "Quercetin 3-Caffeylrobinobioside" solubility and stability studies

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## Compound of Interest

Compound Name: Quercetin 3-Caffeylrobinobioside

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## A Technical Guide to the Solubility and Stability of Quercetin

Disclaimer: This technical guide focuses on the solubility and stability of Quercetin, the aglycone, due to a significant lack of available scientific literature and quantitative data specifically for **Quercetin 3-Caffeylrobinobioside**. The information presented here on the parent compound provides a foundational understanding that can inform research and development involving its glycosides.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of Quercetin's physicochemical properties, crucial for its application in pharmaceuticals and nutraceuticals.

## Solubility of Quercetin

Quercetin is a flavonoid known for its poor solubility in water, which is a significant challenge for its bioavailability.<sup>[1]</sup> Its solubility is highly dependent on the solvent, pH, and temperature.

## Solubility in Organic Solvents

Quercetin exhibits higher solubility in various organic solvents compared to aqueous solutions. The following table summarizes the solubility data from several studies.

Solvent	Temperature	Solubility	Reference(s)
Dimethyl Sulfoxide (DMSO)	Room Temp.	~ 30 mg/mL	[2][3]
Dimethyl Formamide (DMF)	Room Temp.	~ 30 mg/mL	[2][3]
Ethanol	Room Temp.	~ 2 mg/mL	[2][3]
Acetone	50 °C	80.08 ± 1.00 mmol/L	[4]
tert-Amyl Alcohol	50 °C	67.01 ± 0.57 mmol/L	[4]
Acetonitrile	50 °C	5.40 ± 0.79 mmol/L	[4]
Ethyl Lactate	298 K	Highest among tested GRAS solvents	[1]
2-Propanol	298 K	-	[1]
Butyl Butyrate	298 K	-	[1]

Note: GRAS (Generally Recognized as Safe) solvents are of particular interest for applications in food and pharmaceuticals.[1]

## Solubility in Aqueous Solutions and Effect of pH

Quercetin is sparingly soluble in aqueous buffers.[2] To achieve higher concentrations in aqueous media, it is often first dissolved in a water-miscible organic solvent like DMSO and then diluted with the aqueous buffer.[2] For instance, a solubility of approximately 1 mg/mL can be achieved in a 1:4 solution of DMSO:PBS (pH 7.2).[2] It is important to note that aqueous solutions of Quercetin are not recommended for storage for more than one day.[2]

The solubility of Quercetin is also influenced by pH. Generally, its solubility increases in alkaline conditions.[5] However, stability becomes a major concern at higher pH values.

## Stability of Quercetin

The stability of Quercetin is a critical factor, as degradation can lead to a loss of its biological activity. Key factors affecting its stability include pH, temperature, light, and the presence of

metal ions.[5]

## Effect of pH and Temperature on Stability

Quercetin's degradation is significantly accelerated by increased pH and temperature.

Condition	Observation	Reference(s)
pH	Degradation is more pronounced in alkaline media. [5] Increasing pH from 6.0 to 7.5 at 37 °C enhanced the degradation rate constant from $2.81 \times 10^{-2}$ to $0.375 \text{ h}^{-1}$ . [6]	[5][6]
Temperature	Higher temperatures lead to greater degradation. The degradation rate constant at 50 °C was $0.245 \text{ h}^{-1}$ and at 65 °C was $1.42 \text{ h}^{-1}$ . [6]	[6]
Combined pH and Temperature	The highest degradation was observed at pH 2 and 60 °C after 120 hours in one study. [7]	[7]
Storage in Solution (4 °C)	Quercetin solutions are more stable when stored at 4 °C compared to room temperature or -20 °C. [8]	[8]
Storage in Solid State (Room Temp.)	As a crystalline solid, Quercetin is stable for at least 4 years at room temperature. [2]	[2]

## Degradation Kinetics

Studies on the degradation kinetics of Quercetin often employ non-linear regression models to understand the rate of degradation under various stressors.

Condition	Rate Constant (k)	Observation	Reference(s)
Heating at 150 °C (Nitrogen atmosphere)	0.253 h <sup>-1</sup>	Demonstrates thermal degradation in the absence of oxygen.	[9][10]
Heating at 150 °C (Oxygen atmosphere)	0.868 h <sup>-1</sup>	Shows that oxidation significantly accelerates degradation.	[9][10]
Heating at 150 °C (Oxygen and Cholesterol)	7.17 h <sup>-1</sup>	Indicates that the presence of other molecules can further influence the degradation rate.	[9][10]

## Experimental Protocols

### Solubility Determination (Shake-Flask Method)

A common method for determining the solubility of flavonoids is the analytical isothermal shake-flask method.[11]

- Preparation: An excess amount of solid Quercetin is added to a known volume of the solvent in a sealed flask.
- Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 40 hours) to ensure equilibrium is reached.[11]
- Settling: The solution is then left to stand, allowing undissolved solids to settle.[11]
- Sampling: A sample of the supernatant is carefully withdrawn.
- Filtration: The sample is filtered, typically through a 0.22 µm filter, to remove any remaining solid particles.[4]
- Analysis: The concentration of Quercetin in the filtrate is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).[4]

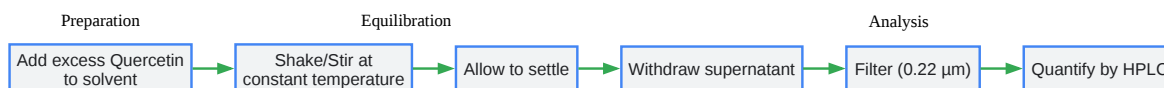
## Stability Indicating HPLC Method

To assess the stability of Quercetin and quantify its degradation, a stability-indicating HPLC method is crucial. Such a method can separate the intact drug from its degradation products.

- **Chromatographic System:** A typical setup includes a C18 column (e.g., 250 x 4.6 mm, 5  $\mu$ m) and a UV-Vis or Diode Array Detector (DAD).[\[12\]](#)[\[13\]](#)
- **Mobile Phase:** A common mobile phase is a mixture of an acidic aqueous solution and an organic solvent, such as 0.4% orthophosphoric acid and acetonitrile in a 45:55 v/v ratio.[\[13\]](#) The flow rate is typically around 1 mL/min.[\[13\]](#)
- **Detection:** Quercetin is often detected at wavelengths of 255 nm, 259 nm, or 368 nm.[\[8\]](#)[\[12\]](#)[\[13\]](#)
- **Forced Degradation Studies:** To validate the stability-indicating nature of the method, Quercetin is subjected to stress conditions as per ICH guidelines (e.g., acid, base, neutral hydrolysis, oxidation, and photolysis).[\[12\]](#)
- **Analysis:** The stressed samples are then analyzed by the HPLC method to demonstrate that the degradation products do not interfere with the peak of intact Quercetin.[\[14\]](#)

## Visualizations

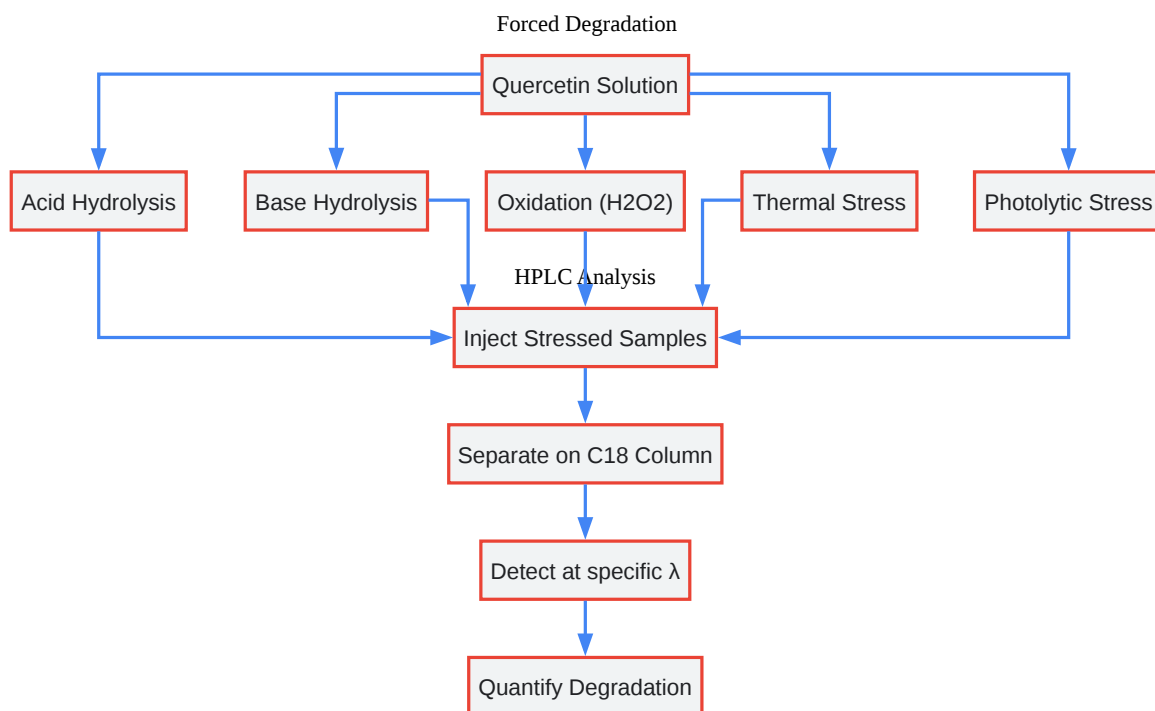
### Experimental Workflow for Solubility Determination



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Caption: Workflow for the Shake-Flask Solubility Measurement.

## Workflow for HPLC Stability Study



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Caption: Workflow for a Forced Degradation Stability Study.

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